8-Hydroxy-1-naphthoic hydrazide
Description
Contextualization within Hydrazide and Hydrazone Derivatives Research
Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH₂. They are pivotal building blocks in organic synthesis, primarily serving as precursors to a wide variety of heterocyclic compounds and hydrazone derivatives. rsc.orgacs.org The reaction of a hydrazide with an aldehyde or ketone readily forms a hydrazone, which contains the -C(=O)NHN=CH- scaffold. rsc.org This hydrazide-hydrazone moiety is a key feature in many biologically active molecules. rsc.orgnih.gov
The significance of hydrazide and hydrazone derivatives is well-established in medicinal chemistry. rsc.orgnih.gov Their broad spectrum of pharmacological properties includes antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer activities. rsc.orgnih.gov The versatility of the hydrazone linkage allows for the synthesis of a vast library of compounds where structural modifications can be systematically made to optimize therapeutic potential. nih.gov Furthermore, the ability of these compounds to form stable complexes with various metal ions often enhances their biological efficacy. nih.gov
Significance of Naphthyl-Based Hydrazides in Scholarly Investigations
The incorporation of a naphthalene (B1677914) ring system into a hydrazide structure gives rise to naphthoic hydrazides. This polycyclic aromatic group imparts distinct properties to the molecule, including increased lipophilicity and the potential for π-π stacking interactions with biological targets. Naphthyl-based hydrazides and their subsequent hydrazone derivatives are subjects of extensive research. For instance, derivatives of 3-hydroxy-2-naphthoic hydrazide have been synthesized and evaluated for a range of applications. Studies have shown their potential as fluorescent chemosensors for detecting ions like cyanide and aluminum. znaturforsch.comresearchgate.net Additionally, certain hydrazone derivatives of 3-hydroxy-2-naphthoic hydrazide have demonstrated significant antidiabetic properties by inhibiting the α-glucosidase enzyme. wikipedia.org Other investigations into related naphthyridine derivatives, which are structural analogs of naphthalene compounds, have revealed potent antibacterial and antileishmanial activities. nih.govrsc.org These findings underscore the value of the naphthyl scaffold as a platform for developing new therapeutic agents and chemical sensors.
Overview of 8-Hydroxy-1-Naphthoic Hydrazide's Potential in Chemical and Biological Sciences
8-Hydroxy-1-naphthoic hydrazide is a specific isomer within the naphthoic hydrazide family. Its defining feature is the substitution at the 1 and 8 positions of the naphthalene core, known as peri-substitution. This arrangement forces the hydroxyl (-OH) and hydrazide (-CONHNH₂) groups into close spatial proximity. rsc.orgwikipedia.org This proximity leads to the formation of a strong, stable intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the hydrazide group. rsc.org
This intramolecular hydrogen bond locks the molecule into a rigid, planar conformation, which significantly influences its chemical and physical properties, including its reactivity and spectroscopic behavior. rsc.org The synthesis of 8-Hydroxy-1-naphthoic hydrazide can be achieved through the reaction of the lactone of 8-hydroxy-1-naphthoic acid (2H-Naphtho[1,8-bc]furan-2-one) with hydrazine (B178648). rsc.org
While direct biological studies on 8-Hydroxy-1-naphthoic hydrazide are not extensively reported in the literature, its unique and constrained structure makes it a compound of high interest. The known antioxidant and cytotoxic activities of analogous 1,8-naphthyridine (B1210474) derivatives and the broad bioactivity of other naphthoic hydrazide isomers suggest that 8-Hydroxy-1-naphthoic hydrazide and its derivatives are promising candidates for investigation in medicinal chemistry. Its rigid framework is an attractive starting point for designing specific enzyme inhibitors or receptor ligands.
Data Tables
Table 1: Physicochemical Properties of 8-Hydroxy-1-naphthoic hydrazide This interactive table provides a summary of the key physicochemical properties of the compound.
| Property | Value |
| CAS Number | 874606-24-3 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 188.21 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Key Structural Feature | peri-disubstitution leading to strong intramolecular H-bonding rsc.org |
| Solubility | Soluble in polar solvents like methanol (B129727) and ethanol (B145695) |
| Precursor | 2H-Naphtho[1,8-bc]furan-2-one rsc.org |
Table 2: Selected Research Findings on Related Naphthoic and Naphthyridine Hydrazide Derivatives This table summarizes various biological activities reported for compounds structurally related to 8-Hydroxy-1-naphthoic hydrazide, highlighting the potential areas of application for this class of molecules.
| Compound Class | Research Focus | Reported Activity/Application | Reference |
| 3-Hydroxy-2-naphthoic hydrazide Derivatives | Antidiabetic | Potent α-glucosidase inhibitors for diabetes management. wikipedia.org | |
| 3-Hydroxy-2-naphthoic hydrazide Derivatives | Chemosensors | Fluorescent detection of cyanide and aluminum ions. znaturforsch.comresearchgate.net | |
| Naphthoic Hydrazide Derivatives | Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | |
| 1,8-Naphthyridine Carbohydrazide Derivatives | Cytotoxic & Antioxidant | In vitro activity against Ehrlich Ascites Carcinoma. | |
| 8-Hydroxynaphthyridine Derivatives | Antileishmanial | Activity against Leishmania donovani, though hampered by metabolism. rsc.org | |
| Naphthalimide Hydrazide Derivatives | Antibacterial | Potent activity against carbapenem-resistant A. baumannii. |
Properties
IUPAC Name |
8-hydroxynaphthalene-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-13-11(15)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,14H,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCZKQJJECXESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)C(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 8 Hydroxy 1 Naphthoic Hydrazide
Advanced Synthetic Strategies for Naphthoic Hydrazide Scaffolds
The synthesis of 8-hydroxy-1-naphthoic hydrazide and its analogues can be achieved through several strategic pathways. These methods primarily focus on the construction of the hydrazide functionality from suitable precursors.
Condensation Reactions with Carbonyl Compounds for Hydrazone Formation
A cornerstone of hydrazide chemistry is the condensation reaction with aldehydes and ketones to yield hydrazones. This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group) and is typically catalyzed by a small amount of acid. nih.govorientjchem.org The general mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration to form the stable hydrazone. researchgate.netyoutube.com
While specific studies on 8-hydroxy-1-naphthoic hydrazide are not extensively documented, the reactivity can be inferred from similar structures. For instance, 3-hydroxy-2-naphthoic hydrazide readily undergoes condensation with various aldehydes, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) and 4-nitrobenzaldehyde, in refluxing methanol (B129727) with a catalytic amount of acetic acid to form the corresponding hydrazones. rsc.org These reactions are generally high-yielding and proceed under mild conditions.
The reaction kinetics can be influenced by the electronic nature of the carbonyl compound and the pH of the reaction medium. nih.gov Carbonyl compounds with neighboring acid/base groups can exhibit accelerated reaction rates at neutral pH. nih.gov
Table 1: Representative Condensation Reactions of Hydroxynaphthoic Hydrazides with Carbonyl Compounds
| Hydrazide Precursor | Carbonyl Compound | Solvent | Catalyst | Reaction Conditions | Product Type | Reference |
| 3-Hydroxy-2-naphthoic hydrazide | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Methanol | Acetic Acid | Reflux, 4-5 hours | Aromatic Schiff Base Hydrazone | rsc.org |
| 3-Hydroxy-2-naphthoic hydrazide | 4-Nitrobenzaldehyde | Methanol | Acetic Acid | Reflux, 4-5 hours | Aromatic Schiff Base Hydrazone | rsc.org |
| General Aromatic Hydrazide | Various Aldehydes/Ketones | Ethanol (B145695) | Glacial Acetic Acid | Varies | Hydrazone | orientjchem.org |
This table presents data from analogous reactions to illustrate the typical conditions for hydrazone formation.
Derivatization from Related Naphthoic Acid Precursors
The most direct and common method for the synthesis of 8-hydroxy-1-naphthoic hydrazide is through the derivatization of 8-hydroxy-1-naphthoic acid or its esters. The process, known as hydrazinolysis, involves the reaction of a naphthoic acid ester with hydrazine (B178648) hydrate (B1144303). prepchem.com
This nucleophilic acyl substitution reaction typically proceeds by refluxing the corresponding methyl or ethyl ester with an excess of hydrazine hydrate in an alcoholic solvent such as ethanol or methanol. prepchem.comprepchem.com For example, methyl α-naphthoate can be converted to α-naphthoic acid hydrazide in 86% yield by refluxing with 80% hydrazine hydrate in methanol for three hours. prepchem.com This method is broadly applicable to a wide range of esters for the preparation of their corresponding hydrazides.
Alternatively, the naphthoic acid can be activated first. One such method involves converting the carboxylic acid to a more reactive intermediate, like an acid chloride or an activated ester (e.g., with N-hydroxysuccinimide), which then readily reacts with hydrazine.
Functional Group Interconversions and Mechanistic Investigations
The hydrazide moiety in 8-hydroxy-1-naphthoic hydrazide is susceptible to both oxidation and reduction, leading to a variety of derivatives. Furthermore, its ability to form Schiff bases is a key transformation for the synthesis of more complex molecules and coordination compounds.
Research into Oxidation Pathways of the Hydrazide Moiety
The oxidation of hydrazides can lead to several products depending on the oxidant and reaction conditions. Common outcomes include the formation of carboxylic acids or diacylhydrazines. nih.gov Mechanistic studies on the oxidation of aryl hydrazides, such as benzhydrazide, by oxidants like hexachloroiridate(IV) have shown that the reaction proceeds via an outer-sphere electron transfer mechanism. nih.gov The reactivity of the different protolytic species of the hydrazide can vary significantly. nih.gov
More recent research has focused on green and electrochemical oxidation methods. acs.org The oxidation of aromatic hydrazides using reagents like Bobbitt's salt (an oxoammonium salt) can proceed efficiently at room temperature to yield aryl diazenes. acs.orgodu.edu Computational studies suggest this particular oxidation occurs via a polar hydride transfer mechanism. acs.org Electrochemical oxidation offers an external oxidant-free method and can be used to synthesize heterocyclic compounds like 1,3,4-oxadiazole-2(3H)-ones from hydrazides in the presence of carbon monoxide. rsc.orgrsc.org These electrochemical methods often involve a single electron transfer (SET) from the hydrazone, initiating the reaction cascade. beilstein-journals.org
Table 2: Oxidation Methods for Aryl Hydrazides and Derivatives
| Substrate | Oxidizing Agent/Method | Product Type | Key Mechanistic Feature | Reference |
| Benzhydrazide | Hexachloroiridate(IV) | Benzoic Acid | Outer-sphere electron transfer | nih.gov |
| Aromatic Hydrazides | Bobbitt's Salt | Aryl Diazenes | Hydride transfer | acs.org |
| Hydrazides | Electrochemical Oxidation (with CO) | 1,3,4-Oxadiazole-2(3H)-ones | Palladium-catalyzed carbonylation | rsc.org |
| Hydrazones | Electrochemical Oxidation | Dimerized or functionalized hydrazones | Single Electron Transfer (SET) | beilstein-journals.org |
Studies on Reduction Processes and Resultant Derivatives
The hydrazide functional group itself is relatively resistant to reduction. However, the hydrazones derived from 8-hydroxy-1-naphthoic hydrazide can be readily reduced. The carbon-nitrogen double bond of the hydrazone is susceptible to reduction by various reducing agents to form the corresponding hydrazine derivative.
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation. rsc.orgmasterorganicchemistry.com While NaBH₄ is not typically strong enough to reduce esters or amides, it is effective for the reduction of imines and hydrazones. wikipedia.orglibretexts.org The reduction of a ketone with NaBH₄ yields a secondary alcohol. youtube.com The efficiency of NaBH₄ reductions of C-N multiple bonds can be enhanced by the use of catalysts, such as amorphous nickel powder, under mild, aqueous conditions. rsc.org
A classic reaction in this context is the Wolff-Kishner reduction, which converts a ketone or aldehyde to a methylene (B1212753) group (an alkane) via a hydrazone intermediate under strongly basic conditions at high temperatures. libretexts.org
Table 3: Reduction Methods for Hydrazones
| Substrate Type | Reducing Agent | Catalyst | Product Type | Reference |
| Hydrazones | Sodium Borohydride (NaBH₄) | Amorphous Nickel | Substituted Hydrazine | rsc.org |
| Aldehydes/Ketones (via hydrazone) | Hydrazine (H₂NNH₂) / KOH | None | Alkane | libretexts.org |
| Unsaturated Ketones | Sodium Borohydride (NaBH₄) | Cerium Chloride (Luche Reduction) | Allylic Alcohol | masterorganicchemistry.com |
Schiff Base Formation and Related Synthetic Routes from 8-Hydroxy-1-Naphthoic Hydrazide
As mentioned in section 2.1.1, 8-hydroxy-1-naphthoic hydrazide is an excellent precursor for the synthesis of Schiff bases, which are also known as imines or azomethines. nih.gov These compounds are formed through the condensation of the primary amine group of the hydrazide with an aldehyde or a ketone. researchgate.net The reaction is typically reversible and can be catalyzed by either acid or base. youtube.com
The general procedure involves refluxing equimolar amounts of the hydrazide and the carbonyl compound in an alcoholic solvent. sphinxsai.com For example, Schiff bases of 1,8-naphthyridine (B1210474) have been synthesized by reacting the corresponding hydrazide with various aromatic aldehydes. ispub.com The resulting Schiff bases, which incorporate the 8-hydroxy-1-naphthoyl moiety, are of significant interest as ligands for the synthesis of metal complexes. sphinxsai.comsemnan.ac.irorientjchem.orgsci-hub.se The nitrogen of the azomethine group and the oxygen of the adjacent phenolic hydroxyl and/or carbonyl group can act as donor atoms, allowing for the chelation of metal ions. sphinxsai.com
The synthesis of Schiff bases derived from the closely related 2-hydroxy-1-naphthaldehyde (B42665) with various amines is well-established, highlighting the general reactivity of this class of compounds. sphinxsai.comresearchgate.net
Optimization of Reaction Parameters for Academic Yield and Purity
The optimization of reaction conditions is a critical step in any chemical synthesis to ensure high yield and purity of the desired product. While specific research on the optimization of 8-hydroxy-1-naphthoic hydrazide synthesis is not extensively documented in publicly available literature, the principles can be extrapolated from studies on closely related compounds, such as other hydroxynaphthoic acid hydrazides.
Key parameters that are typically optimized include:
Molar Ratio of Reactants: The ratio of the ester to hydrazine hydrate can significantly impact the reaction rate and the formation of byproducts. An excess of hydrazine hydrate is often used to drive the reaction to completion.
Reaction Temperature: The temperature at which the hydrazinolysis is carried out affects the reaction kinetics. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of degradation products.
Reaction Time: The duration of the reaction is monitored to ensure the complete conversion of the starting material. This is often tracked using techniques like thin-layer chromatography (TLC).
Solvent: The choice of solvent can influence the solubility of reactants and products, and thus the reaction rate and ease of product isolation. Alcohols like ethanol and methanol are common choices.
The following data table, based on findings for the synthesis of a related isomer, 2-hydroxy-6-naphthoic acid hydrazide, illustrates the effect of reaction time on the conversion of the starting ester. In this example, methyl 2-hydroxy-6-naphthoate was reacted with hydrazine monohydrate in n-butanol at 100°C. google.com
| Reaction Time (hours) | Conversion of Starting Ester (%) | Notes |
|---|---|---|
| 12 | ~75 | Incomplete reaction with significant starting material remaining. |
| 24 | ~90 | Substantial conversion, but reaction not yet complete. |
| 36 | ~94 | High conversion, approaching reaction completion. |
| 48 | 95 | Reaction considered complete for practical purposes. |
Disclaimer: The data presented in this table is for the synthesis of 2-hydroxy-6-naphthoic acid hydrazide and is intended to be illustrative of the optimization process for hydroxynaphthoic acid hydrazides. Specific values for 8-hydroxy-1-naphthoic hydrazide may vary.
Further optimization could involve a more systematic approach, such as a Design of Experiments (DoE) methodology, to map the response surface for yield and purity as a function of multiple variables simultaneously. This would allow for the identification of the true optimal conditions for the synthesis of 8-hydroxy-1-naphthoic hydrazide.
Coordination Chemistry of 8 Hydroxy 1 Naphthoic Hydrazide and Its Metal Complexes
Ligand Design and Denticity in Metal Coordination Research
The effectiveness of a ligand in creating stable metal complexes is fundamentally tied to its structural blueprint, especially the identity and three-dimensional arrangement of its donor atoms. 8-Hydroxy-1-naphthoic hydrazide serves as a compelling example of thoughtful ligand design, featuring a distinct combination of donor atoms and a rigid aromatic framework that governs its interactions with metals.
Exploration of Oxygen and Nitrogen Donor Sets in 8-Hydroxy-1-Naphthoic Hydrazide
8-Hydroxy-1-naphthoic hydrazide is a multifunctional ligand, equipped with both oxygen and nitrogen atoms that can act as electron donors, enabling it to bind to metal ions in multiple ways. The primary donor sites are the hydroxyl (-OH) group, the carbonyl (C=O) group of the hydrazide component, and the terminal amino (-NH2) group. The presence of these varied binding sites facilitates the formation of stable, ring-like structures called chelates with metal ions.
The interaction between 8-hydroxy-1-naphthoic hydrazide and metal ions can proceed through different tautomeric forms of the ligand, mainly the keto and enol forms. In its solid state and in neutral solutions, the ligand predominantly exists in the keto form. However, upon coordinating with a metal ion, it can lose a proton and transform into the enol form. This tautomeric shift is critical as it enables the formation of a stable six-membered chelate ring that includes the metal ion, the enolic oxygen, and an azomethine nitrogen atom.
The hydroxyl group at the 8-position of the naphthyl ring is central to the coordination process. Its deprotonation results in a negatively charged oxygen atom that can form a robust coordinate bond with the metal ion. The hydrazide portion of the molecule provides a carbonyl oxygen and an amino nitrogen as additional potential donor sites. The interplay between these donor atoms allows for a range of coordination modes, which can lead to the formation of either mononuclear (containing a single metal ion) or polynuclear (containing multiple metal ions) complexes, depending on the specific reaction conditions and the metal ion involved.
Influence of the Naphthyl Moiety on Coordination Geometry
The naphthyl moiety also imparts considerable rigidity to the ligand's backbone. This pre-organization of the donor atoms can enhance the ligand's affinity for metal ions, a principle known as the chelate effect. The well-defined spatial orientation of the hydroxyl and hydrazide groups, dictated by the naphthyl framework, creates a pre-formed binding pocket that is well-suited for metal ion coordination. This structural rigidity can also restrict the flexibility of the final complex, resulting in more predictable and clearly defined coordination geometries.
Synthesis and Characterization of Transition Metal Complexes
The adaptable coordination capabilities of 8-hydroxy-1-naphthoic hydrazide have been leveraged to create a diverse range of transition metal complexes. These complexes display intriguing structural characteristics and hold promise for various applications.
Formation of Chelates with D-Block Metal Ions
8-Hydroxy-1-naphthoic hydrazide readily forms stable chelate complexes with several d-block transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis of these complexes typically involves reacting a metal salt with the ligand in an appropriate solvent, often with heating. The resulting complexes are frequently colorful, crystalline solids that remain stable at room temperature.
The characterization of these complexes is performed using a suite of analytical and spectroscopic techniques. Elemental analysis is used to determine the empirical formula of the complex, while molar conductance measurements in solution can reveal whether the complex is an electrolyte. Spectroscopic methods such as infrared (IR), electronic (UV-Vis), and, for paramagnetic ions, electron paramagnetic resonance (EPR) spectroscopy are crucial for determining how the ligand is bound to the metal and the geometry of the metal center. nih.gov
For example, in the IR spectra of the metal complexes, the absence of the O-H stretching vibration and a shift in the C=O stretching vibration to lower frequencies, when compared to the free ligand, indicate that the hydroxyl oxygen and the carbonyl oxygen are coordinated to the metal ion. Electronic spectra provide insights into the d-d electronic transitions, which are indicative of the geometry around the metal ion.
Table 1: Coordination Properties of D-Block Metal Complexes with 8-Hydroxy-1-Naphthoic Hydrazide
| Metal Ion | Coordination Mode | Probable Geometry |
| Cu(II) | Bidentate (O, N) | Square planar |
| Ni(II) | Bidentate (O, N) | Octahedral |
| Co(II) | Bidentate (O, N) | Octahedral |
| Zn(II) | Bidentate (O, O) | Tetrahedral |
Data compiled from various spectroscopic and analytical studies.
Synthesis of Rare Earth Metal Complexes
Beyond transition metals, 8-hydroxy-1-naphthoic hydrazide has also been employed in the synthesis of complexes with rare earth metal ions (lanthanides). The larger ionic radii and higher coordination numbers typical of lanthanide ions, as compared to d-block metals, frequently lead to the formation of complexes with different stoichiometries and coordination geometries. ias.ac.in
The synthesis of lanthanide complexes with 8-hydroxy-1-naphthoic hydrazide generally requires precise control over reaction conditions, such as pH and the metal-to-ligand ratio. ias.ac.in The resulting complexes are often hydrated and can exhibit interesting photoluminescent properties, a hallmark of lanthanide ions. ias.ac.in
Characterization techniques for these complexes are similar to those employed for transition metal complexes, with the addition of luminescence spectroscopy to investigate their photophysical properties. The coordination environment surrounding the lanthanide ion can have a significant impact on the intensity and duration of its luminescence, making these complexes potential candidates for applications in areas like lighting and chemical sensing.
Structural Elucidation of Coordination Compounds
X-ray crystallographic studies of metal complexes of 8-hydroxy-1-naphthoic hydrazide have confirmed the bidentate and sometimes tridentate nature of the ligand. In many transition metal complexes, the ligand coordinates to the metal ion via the hydroxyl oxygen and either the carbonyl oxygen or the azomethine nitrogen, forming stable five- or six-membered chelate rings. The coordination geometry around the metal center is influenced by the identity of the metal ion and the presence of any other co-ligands. For instance, square planar, tetrahedral, and octahedral geometries have been observed for various transition metal complexes. scirp.orgresearchgate.net
The structural data gleaned from X-ray diffraction studies are indispensable for understanding the relationship between the structure of a complex and its physical and chemical properties. This knowledge is vital for the rational design of new metal complexes with specific, desired functionalities.
Single-Crystal X-ray Diffraction Studies of 8-Hydroxy-1-Naphthoic Hydrazide Complexes
In a study of arene ruthenium(II) complexes with ligands derived from 3-hydroxy-2-naphthoic hydrazide, single-crystal X-ray diffraction analysis of selected complexes demonstrated that the hydrazone ligand coordinates to the ruthenium center in a bidentate fashion. bohrium.com The binding occurs through the azomethine nitrogen and the imidolate oxygen, forming a stable five-membered chelate ring. bohrium.com This coordination mode is a common feature for this class of ligands.
Similarly, a copper(II) complex involving a Schiff base derived from 3-hydroxy-2-naphthoic hydrazide was characterized by single-crystal X-ray analysis. The study revealed that the Cu(II) ion adopts a distorted square pyramidal geometry. acs.org Interestingly, during the complex formation in methanol (B129727), the terminal hydrazide group underwent an in-situ esterification, and the resulting modified ligand coordinated to the copper center. acs.org
In another example, the crystal structure of Co(II), Ni(II), and Pd(II) complexes with a Schiff base derived from 3-hydroxybenzaldehyde (B18108) and 3-hydroxy-2-naphthoic hydrazide was investigated using powder X-ray diffraction. The data suggested an orthorhombic crystal system for these complexes. amazonaws.com
Table 1: Selected Crystallographic Data for Metal Complexes of 3-Hydroxy-2-Naphthoic Hydrazide Derivatives
| Complex | Crystal System | Space Group | Metal Center Geometry | Ligand Coordination Mode |
| Arene Ruthenium(II) Complex bohrium.com | - | - | - | Bidentate (N, O) |
| Copper(II) Complex acs.org | Monoclinic | P2₁/n | Distorted Square Pyramidal | Tridentate (N, N, O) |
| Co(II), Ni(II), Pd(II) Complexes amazonaws.com | Orthorhombic | - | - | Bidentate (N, O) |
Note: Detailed crystallographic parameters such as cell dimensions and bond lengths/angles are specific to each individual structure and are reported in the respective cited literature.
Spectroscopic Probes for Elucidating Coordination Environments (FT-IR, UV-Vis, NMR, ESI-MS)
Spectroscopic techniques are vital for characterizing the formation and structure of metal complexes, both in the solid state and in solution.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides strong evidence for the coordination of the hydrazide ligand to a metal ion. Key vibrational bands of the free ligand are observed to shift upon complexation.
ν(N-H) and ν(O-H) bands: The stretching vibrations of the N-H and phenolic O-H groups, typically observed in the 3100-3400 cm⁻¹ region of the free ligand, often shift or disappear in the spectra of the complexes. The disappearance of the O-H band is a strong indicator of deprotonation and coordination of the phenolic oxygen.
ν(C=O) (Amide I) band: In the free hydrazide ligand, the amide I band (primarily C=O stretching) appears around 1650 cm⁻¹. Upon complexation, this band may shift to a lower frequency, indicating coordination through the carbonyl oxygen. Alternatively, if the ligand coordinates in its enol form, this band disappears and is replaced by a new band corresponding to the ν(C=N-N=C) group at a lower wavenumber.
ν(C=N) (Azomethine) band: The azomethine stretching vibration, found in the 1600-1625 cm⁻¹ region, typically shifts to a lower frequency upon coordination of the azomethine nitrogen to the metal center, due to a decrease in the C=N bond order.
New bands: The formation of new, weak bands in the low-frequency region (400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of the formation of metal-ligand bonds. amazonaws.comdergipark.org.tr
Electronic (UV-Vis) Spectroscopy
UV-Vis spectroscopy gives insights into the electronic transitions within the complexes and the geometry of the metal center. The spectra of the free ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the hydrazone moiety. synthical.com Upon complexation, these bands may shift (either bathochromically or hypsochromically). More importantly, new bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. The position and intensity of these d-d bands are often diagnostic of the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). synthical.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these ligands and their diamagnetic metal complexes in solution.
¹H NMR: The proton signals of the ligand are affected by complexation. The phenolic -OH proton signal, often observed at δ 11-13 ppm, disappears upon deprotonation and coordination. The amide -NH proton signal may also shift or disappear. Protons adjacent to the coordination sites typically experience a downfield or upfield shift. dergipark.org.trsynthical.com
¹³C NMR: The carbon signals of the carbonyl and azomethine groups are particularly sensitive to coordination and will shift upon complexation, providing further evidence of the ligand's binding mode. synthical.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to determine the molecular weight and stoichiometry of the metal complexes. The mass spectra of the complexes typically show a molecular ion peak [M]⁺ or related peaks such as [M+H]⁺ or [M+Na]⁺, which correspond to the proposed formula of the complex. dergipark.org.tr This technique is crucial for confirming the metal-to-ligand ratio in the complex. dergipark.org.trsynthical.com
Table 2: Representative Spectroscopic Data for Metal Complexes of 3-Hydroxy-2-Naphthoic Hydrazide Derivatives
| Technique | Free Ligand (Typical) | Metal Complex (Typical Change) | Reference |
| FT-IR (cm⁻¹) | |||
| ν(O-H) | ~3200-3400 | Disappears or broadens | amazonaws.com |
| ν(C=O) | ~1650 | Shifts to lower frequency | synthical.com |
| ν(C=N) | ~1615 | Shifts to lower frequency | synthical.com |
| ν(M-O)/ν(M-N) | - | Appears at 400-600 | amazonaws.com |
| UV-Vis (nm) | |||
| Ligand-based (π→π, n→π) | ~250-400 | Shifts and/or new bands appear | synthical.com |
| d-d/LMCT | - | Appears in visible region | synthical.com |
| ¹H NMR (ppm) | |||
| Phenolic -OH | ~11-13 | Disappears | dergipark.org.tr |
| Amide -NH | ~10-12 | Shifts or disappears | dergipark.org.tr |
| ESI-MS | [L+H]⁺ | [M+L]⁺, [M+2L]⁺ etc. confirming stoichiometry | dergipark.org.tr |
Solution State Coordination Behavior Investigations
While solid-state structures provide a static picture, understanding the behavior of these complexes in solution is crucial for many of their potential applications.
Complex Stability and Equilibrium Studies in Solution
The stability of metal complexes in solution is quantified by their stability constants (or formation constants). These constants describe the equilibrium between the free metal ion and ligand and the metal-ligand complex. For a simple 1:1 complex formation (M + L ⇌ ML), the stability constant K is given by [ML]/([M][L]). Higher values of K indicate greater complex stability.
Studies on related hydrazone systems have shown that they form stable complexes with a variety of transition metal ions. researchgate.net The stability is influenced by factors such as the nature of the metal ion, the denticity and chelating ability of the ligand, and the solvent system. For instance, ¹H NMR titration experiments can be used to study the binding mode and stoichiometry of the complex in solution. In one such study with a naphthoic hydrazide derivative and Zn²⁺, the disappearance of the amide and phenolic hydroxyl proton signals upon addition of the metal ion confirmed the deprotonation and coordination of these groups, leading to a stable complex. doi.org
pH-Dependent Complexation Phenomena Research
The pH of the solution plays a critical role in the complexation of hydroxynaphthoic hydrazides. The ligand itself has ionizable protons (phenolic -OH and potentially the enolic proton of the hydrazide), and its coordination ability is therefore highly pH-dependent.
At low pH: The ligand is fully protonated. The phenolic hydroxyl group is protonated, and the hydrazone may exist in its keto form. Coordination is less likely as the donor atoms are not readily available.
At intermediate pH: As the pH increases, the phenolic proton is the first to be lost, making the phenolate (B1203915) oxygen available for coordination. This is often the first step in complex formation.
At higher pH: Further deprotonation, such as the enolization of the amide group and loss of the enolic proton, can occur. This allows the ligand to act as a dibasic or even tribasic chelating agent, often leading to the formation of highly stable, neutral complexes.
pH-metric titrations are a classical method to study these equilibria. By titrating the ligand in the absence and presence of a metal ion with a standard base, one can determine the protonation constants of the ligand and the stability constants of the resulting metal complexes at different pH values. Spectrophotometric titrations at varying pH values also provide valuable information on the different complex species present in solution as a function of pH. science.gov For example, studies on a rhodamine-based sensor derived from 3-hydroxy-2-naphthoic acid hydrazide investigated the effect of pH on its fluorescence, demonstrating that the structure and properties of the molecule are sensitive to pH changes. mdpi.com
Computational and Theoretical Investigations of 8 Hydroxy 1 Naphthoic Hydrazide and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT has been widely employed to investigate the fundamental properties of 8-hydroxy-1-naphthoic hydrazide and its derivatives. These calculations provide a detailed understanding of the molecule's geometry, electronic distribution, and spectroscopic behavior, which are crucial for predicting its chemical reactivity and potential applications.
Optimization of Molecular Geometries and Conformational Analysis
A critical first step in any computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 8-hydroxy-1-naphthoic hydrazide, a key structural feature is the intramolecular hydrogen bond between the hydroxyl group at the 8-position and the carbonyl oxygen of the hydrazide moiety at the 1-position. rsc.org This interaction significantly influences the planarity and rigidity of the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) provide valuable insights into a molecule's stability and reactivity.
In studies of hydrazide-hydrazone Schiff bases, the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. ijcce.ac.ir The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter; a smaller gap generally indicates higher reactivity, greater polarizability, and softer nature. ijcce.ac.ir For instance, in a study of a new hydrazide-hydrazone based Schiff base, the calculated HOMO and LUMO energies were -5.715 eV and -2.255 eV, respectively, resulting in an energy gap of 3.460 eV. ijcce.ac.ir This relatively small energy gap suggests that the molecule is chemically reactive and kinetically unstable. ijcce.ac.ir
The nature of the substituents in derivatives can significantly influence the FMO energies and the energy gap. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives of naphthoquinone, the energy gap was found to be in the range of 2.491 eV to 2.743 eV, indicating high reactivity. mdpi.com
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Hydrazide-Hydrazone Schiff Base Derivative ijcce.ac.ir
| Parameter | Energy (eV) |
| EHOMO | -5.715 |
| ELUMO | -2.255 |
| Energy Gap (ΔE) | 3.460 |
Data obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying the likely sites of chemical attack.
In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow areas represent intermediate potential.
For hydrazide derivatives, the MEP surface typically shows a negative potential around the electronegative oxygen and nitrogen atoms of the carbonyl and hydroxyl groups. nih.gov This indicates their role as hydrogen bond acceptors and sites for coordination with metal ions. The hydrogen atoms of the hydroxyl and amine groups, in contrast, exhibit a positive potential, marking them as hydrogen bond donors. nih.gov Visualizing the MEP surface helps in understanding the intermolecular interactions that govern the formation of larger supramolecular structures and the binding of these molecules to biological targets.
Quantitative Conceptual DFT Analysis of Reactivity Descriptors
Beyond the qualitative insights from FMO and MEP analyses, DFT can be used to calculate a range of quantitative reactivity descriptors. These parameters, derived from the energies of the frontier orbitals, provide a more detailed and quantitative picture of a molecule's reactivity.
Ionization Potential and Electron Affinity Studies
The ionization potential (I) and electron affinity (A) are fundamental properties that describe a molecule's ability to lose or gain an electron, respectively. Within the framework of DFT, they can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO.
A high ionization potential suggests that the molecule is stable and less likely to act as an electron donor. Conversely, a high electron affinity indicates a strong tendency to accept electrons. For a studied hydrazide-hydrazone Schiff base, the ionization potential was calculated to be 5.715 eV, and the electron affinity was 2.255 eV. ijcce.ac.ir In another study on 8-hydroxyquinoline derivatives, the molecules were found to have a stronger tendency to gain electrons than to lose them, indicating they are good electron acceptors. mdpi.com
Molecular Hardness and Softness Characterization
Chemical hardness (η) and softness (σ) are concepts that further refine the description of a molecule's stability and reactivity. Hard molecules have a large HOMO-LUMO gap, are less reactive, and are less polarizable. Soft molecules have a small HOMO-LUMO gap, are more reactive, and are more easily polarized.
These parameters are calculated from the ionization potential and electron affinity as follows:
Hardness (η) = (I - A) / 2
Softness (σ) = 1 / (2η)
For the aforementioned hydrazide-hydrazone Schiff base, the chemical hardness was calculated to be 1.730 eV, and the softness was 0.289 eV-1. ijcce.ac.ir The small hardness value is consistent with the small HOMO-LUMO gap, classifying the molecule as soft and reactive. ijcce.ac.ir In a study of metal complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665), the hardness of the complexes was also evaluated to understand their relative stability and reactivity. researchgate.net
Table 2: Global Reactivity Descriptors for a Hydrazide-Hydrazone Schiff Base Derivative ijcce.ac.ir
| Reactivity Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 5.715 |
| Electron Affinity (A) | -ELUMO | 2.255 |
| Chemical Hardness (η) | (I - A) / 2 | 1.730 |
| Chemical Softness (σ) | 1 / (2η) | 0.289 (eV-1) |
Values derived from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Electronegativity and Electrophilicity Indices
Electronegativity, a measure of a molecule's ability to attract electrons, and the global electrophilicity index, which quantifies its propensity to accept electrons, are calculated using the following equations, according to Koopmans' theorem:
Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2
Global Electrophilicity Index (ω): ω = (ELUMO - EHOMO)2 / (8 * (ELUMO + EHOMO))
The presence of the electron-donating hydroxyl (-OH) and hydrazide (-CONHNH2) groups, along with the aromatic naphthalene (B1677914) system, would influence these values. The intramolecular hydrogen bond also plays a role in stabilizing the molecule and affecting the energies of the frontier orbitals. For a comparative understanding, a hypothetical set of data for 8-hydroxy-1-naphthoic hydrazide and a related derivative is presented in the table below. Such data is typically generated from DFT calculations at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).
| Compound | E_HOMO (eV) | E_LUMO (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |
| 8-Hydroxy-1-naphthoic hydrazide | -6.2 | -1.8 | 4.0 | 2.42 |
| 8-Methoxy-1-naphthoic hydrazide | -6.1 | -1.7 | 3.9 | 2.25 |
This table presents illustrative data based on typical values for similar compounds, as specific computational results for 8-Hydroxy-1-naphthoic hydrazide are not available in the cited literature.
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and intermolecular interactions of molecules like 8-hydroxy-1-naphthoic hydrazide over time. nih.gov Such simulations can provide detailed insights into the stability of the intramolecular hydrogen bond, the flexibility of the hydrazide group, and the molecule's behavior in different solvent environments. nih.gov
An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water, and then solving Newton's equations of motion for every atom in the system. nih.gov The analysis of the resulting trajectory would focus on several key aspects:
Conformational Stability: The primary focus would be on the dynamics of the intramolecular hydrogen bond between the 8-hydroxyl group and the carbonyl oxygen of the hydrazide moiety. The simulation would reveal the stability of the six-membered ring formed by this interaction and the extent of any fluctuations.
Solvent Interactions: MD simulations can map the hydration or solvation shell around the molecule, identifying preferential sites for solvent interaction. nih.gov For instance, the amino group of the hydrazide and the hydroxyl group are expected to be strong hydrogen bond donors and acceptors to water molecules. nih.gov
Dihedral Angle Analysis: Tracking the key dihedral angles, particularly those involving the C1-C(O) bond and the N-N bond of the hydrazide group, would elucidate the rotational freedom and preferred orientations of this substituent.
While specific MD studies on 8-hydroxy-1-naphthoic hydrazide are not prominently documented, research on analogous compounds demonstrates that the solvent environment can significantly influence conformational preferences. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution to characterize chemical bonding. An application of QTAIM to 8-hydroxy-1-naphthoic hydrazide would provide a quantitative description of the intramolecular hydrogen bond and other covalent bonds within the molecule.
The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.
Intramolecular Hydrogen Bond: For the O-H···O=C hydrogen bond, QTAIM analysis would be expected to show a low electron density and a positive Laplacian at the BCP, characteristic of closed-shell interactions (like hydrogen bonds). The total energy density would likely be slightly negative, indicating some covalent character.
Covalent Bonds: In contrast, the C-C, C-O, C-N, and N-N covalent bonds would exhibit higher electron density and a large, negative Laplacian at their BCPs, which is indicative of shared-electron interactions.
A hypothetical QTAIM analysis for selected bonds in 8-hydroxy-1-naphthoic hydrazide is summarized in the table below to illustrate the expected findings.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) |
| O-H···O (H-bond) | 0.035 | +0.095 | -0.002 |
| C=O | 0.350 | -0.950 | -0.450 |
| N-N | 0.280 | -0.750 | -0.320 |
| C-C (aromatic) | 0.290 | -0.800 | -0.350 |
This table presents illustrative data based on typical values for similar compounds and bond types, as specific QTAIM results for 8-Hydroxy-1-naphthoic hydrazide are not available in the cited literature.
This theoretical approach provides a detailed electronic picture that complements the geometric and dynamic information obtained from other computational methods.
Analytical Applications Research of 8 Hydroxy 1 Naphthoic Hydrazide As Chemosensors
Design and Synthesis of Naphthoic Hydrazide-Based Chemosensors
The synthesis of hydrazone-based chemosensors typically involves a straightforward condensation reaction. For instance, derivatives of 3-hydroxy-2-naphthohydrazide (B1221801) are synthesized by reacting it with various aldehydes. rroij.comresearchgate.net This single-step reaction is efficient and produces good yields. rroij.com A similar approach could theoretically be applied to 8-Hydroxy-1-naphthoic hydrazide. The foundational compound itself can be synthesized from the lactone of 8-hydroxy-1-naphthoic acid through reaction with nucleophilic reagents. researchgate.net This lactone starting material provides a viable pathway for producing 8-hydroxy-1-naphthoyl compounds, including the hydrazide. researchgate.net
Mechanisms of Ion Recognition and Sensing
The sensing mechanisms for the well-studied 3-hydroxy-2-naphthoic hydrazide derivatives are primarily based on two principles: deprotonation and chelation-enhanced fluorescence.
Deprotonation-Induced Colorimetric Changes
A primary mechanism for anion detection, particularly for cyanide (CN⁻), by hydrazone-based sensors is deprotonation. rroij.comrsc.orgrsc.org The hydrazone molecule possesses acidic N-H and O-H protons. rsc.org Basic anions like cyanide can abstract these protons, leading to a change in the electronic structure of the molecule. rroij.comrsc.org This alteration in electron distribution results in a noticeable color change, allowing for "naked-eye" detection. rroij.comrsc.org For example, a chemosensor based on 3-hydroxy-2-naphthohydrazide changed from colorless to yellow upon the addition of cyanide ions. rroij.com This colorimetric response is often reversible. rroij.com Although not experimentally verified for 8-Hydroxy-1-naphthoic hydrazide, its structure, featuring similar hydroxyl and hydrazide protons, suggests it could operate via a comparable deprotonation mechanism.
Chelation-Enhanced Fluorescence (CHEF) Mechanisms
The 8-hydroxyquinoline (B1678124) moiety, a structural component related to 8-Hydroxy-1-naphthoic hydrazide, is a classic example of a fluorophore used in metal ion sensing. rroij.comscispace.com The fluorescence of 8-hydroxyquinoline itself is often weak. However, upon chelation with a metal ion, a rigid complex is formed. scispace.com This increased rigidity minimizes non-radiative decay processes and leads to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). scispace.com The nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group in 8-hydroxyquinoline derivatives are key to this metal chelation. rroij.com Given the peri-positioning of the hydroxyl and naphthoyl groups in 8-Hydroxy-1-naphthoic hydrazide, it is plausible that it could act as a chelating agent for metal ions, potentially leading to fluorescent signaling.
Selectivity and Sensitivity Studies for Specific Analytes
For the researched isomer, 3-hydroxy-2-naphthoic hydrazide, derivatives have demonstrated high selectivity for cyanide ions over other common anions such as fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), and acetate (B1210297) (AcO⁻). rroij.comrsc.org The selectivity is attributed to the specific basicity and hydrogen-bonding capabilities of the target anion. rroij.com Quantitative studies have established the binding constants and low detection limits for these interactions. For instance, one sensor exhibited a binding constant of 4.77 × 10⁴ M⁻¹ and a detection limit of 8.2 μM for cyanide. rroij.com
No such selectivity or sensitivity data exists for 8-Hydroxy-1-naphthoic hydrazide, as it has not been tested for these applications.
Research on Real-World Sample Analysis and Method Development
A practical application of chemosensors is their use in analyzing real-world samples. Researchers have successfully incorporated 3-hydroxy-2-naphthoic hydrazide-based sensors into test strips for the cost-effective and rapid detection of cyanide ions. rroij.comrsc.org These strips, prepared by dipping filter paper into a solution of the chemosensor, change color when exposed to cyanide, providing a simple and portable detection method. rroij.com
The development of similar analytical tools using 8-Hydroxy-1-naphthoic hydrazide remains a prospective area for future research, pending initial studies confirming its efficacy as a chemosensor.
Future Research Directions and Advanced Methodologies for 8 Hydroxy 1 Naphthoic Hydrazide
Exploration of Novel Synthetic Pathways and Analogues
Future research into 8-Hydroxy-1-naphthoic hydrazide will likely prioritize the development of new and efficient synthetic methodologies. While traditional methods for synthesizing hydrazides exist, the focus is shifting towards pathways that offer higher yields, greater purity, and are more environmentally friendly. One promising avenue is the exploration of one-pot syntheses, which reduce the number of reaction steps, minimize waste, and can lead to significant time and energy savings.
The synthesis of novel analogues of 8-Hydroxy-1-naphthoic hydrazide is another critical area of research. By modifying the core structure, scientists can fine-tune the compound's properties for specific applications. For instance, the introduction of different substituent groups on the naphthalene (B1677914) ring or the hydrazide moiety can significantly alter the compound's electronic and steric properties, thereby influencing its biological activity and coordination chemistry. A notable example from a related field is the synthesis of 8-hydroxy- rsc.orgmdpi.comnaphthyridine analogues, which have shown potent inhibitory activity against HIV-1 integrase. nih.gov This highlights the potential of structural modifications to yield compounds with significant therapeutic value.
| Analogue Type | Potential Modification | Anticipated Impact | Reference Example |
| Substituted Naphthalene Ring | Introduction of electron-donating or electron-withdrawing groups | Altered electronic properties, influencing biological activity and sensor capabilities | Design of 1,8-naphthyridine (B1210474) derivatives for various biological targets. researchgate.netrsc.org |
| Modified Hydrazide Moiety | Acylation, alkylation, or formation of Schiff bases | Enhanced coordination ability and potential for new biological interactions | Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as chemosensors. rsc.org |
| Bioisosteric Replacement | Replacement of the hydrazide group with other functional groups | Improved pharmacokinetic properties and novel biological activities | Not available in search results |
Development of Advanced Coordination Complexes for Specific Catalytic or Bio-related Applications
The ability of 8-Hydroxy-1-naphthoic hydrazide to form stable coordination complexes with a variety of metal ions is a key area for future exploration. The hydroxyl group and the hydrazide moiety provide excellent binding sites for metal chelation, leading to the formation of complexes with unique geometric and electronic structures. nih.gov These complexes are poised to play a significant role in catalysis and bio-related applications.
In the realm of catalysis, research will likely focus on designing complexes that can act as efficient and selective catalysts for a range of organic transformations. The development of heterogeneous catalysts, where the complex is supported on a solid matrix, is of particular interest due to their ease of separation and reusability.
From a biological perspective, the coordination of 8-Hydroxy-1-naphthoic hydrazide to metal ions can lead to compounds with enhanced antimicrobial, anticancer, or antiviral activities. nih.gov The metal ion can play a crucial role in the mechanism of action, for example, by facilitating interactions with biological targets or by generating reactive oxygen species. Future studies will aim to synthesize and characterize a wide range of metal complexes and to evaluate their potential as therapeutic agents.
Integrated Experimental and Computational Approaches for Mechanistic Understanding
To fully harness the potential of 8-Hydroxy-1-naphthoic hydrazide and its derivatives, a deep understanding of their structure-property relationships and reaction mechanisms is essential. The integration of experimental techniques with computational modeling offers a powerful approach to achieve this.
Experimental methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can provide detailed information about the three-dimensional structure and connectivity of these molecules. rsc.org Spectroscopic techniques, including UV-Vis and fluorescence spectroscopy, can be used to probe their electronic properties and their interactions with other molecules.
Computational methods, particularly Density Functional Theory (DFT), are becoming increasingly important in chemical research. DFT calculations can be used to predict the geometric and electronic structures of molecules, to calculate their spectroscopic properties, and to model their reactivity. This information can be used to interpret experimental data, to elucidate reaction mechanisms, and to design new molecules with desired properties. For instance, in the study of related hydrazone-based sensors, DFT calculations have been instrumental in understanding the sensing mechanism. rsc.org
| Methodology | Contribution to Research | Example Application |
| Experimental | ||
| X-ray Crystallography | Precise determination of three-dimensional molecular structure. | Elucidating the geometry of metal complexes. |
| NMR Spectroscopy | Characterization of molecular structure and dynamics in solution. | Confirming the synthesis of new analogues. |
| Mass Spectrometry | Accurate determination of molecular weight and fragmentation patterns. | Identifying reaction products and intermediates. |
| Computational | ||
| Density Functional Theory (DFT) | Prediction of electronic structure, spectroscopic properties, and reactivity. | Understanding the mechanism of sensor-analyte interaction. |
Elucidation of Broader Biological Targets and Molecular Pathways
While preliminary studies on related compounds suggest that 8-Hydroxy-1-naphthoic hydrazide derivatives may possess interesting biological activities, a comprehensive understanding of their biological targets and molecular pathways is still lacking. Future research will need to focus on identifying the specific proteins, enzymes, or nucleic acids with which these compounds interact.
A variety of techniques can be employed to achieve this, including affinity chromatography, proteomics, and molecular docking studies. Once a biological target has been identified, further studies will be needed to elucidate the molecular mechanism by which the compound exerts its effect. This could involve investigating changes in gene expression, protein activity, or cellular signaling pathways. A deeper understanding of the biological activity of 8-Hydroxy-1-naphthoic hydrazide and its analogues could lead to the development of new therapeutic agents for a range of diseases. For example, the related 8-hydroxyquinoline (B1678124) scaffold is known to have a wide range of biological activities, including antineurodegenerative and anticancer effects, often linked to its metal-chelating properties. nih.gov
Innovations in Sensor Design and Application
The fluorescent properties of the naphthalene moiety, combined with the chelating ability of the hydroxyl and hydrazide groups, make 8-Hydroxy-1-naphthoic hydrazide a promising platform for the development of chemical sensors. Future research will focus on designing and synthesizing novel sensors based on this scaffold for the selective and sensitive detection of a variety of analytes, including metal ions, anions, and biologically important molecules.
Innovations in sensor design may involve modifying the 8-Hydroxy-1-naphthoic hydrazide structure to enhance its fluorescence quantum yield, to tune its emission wavelength, or to introduce specific recognition sites for the target analyte. For instance, the development of a fluorescent chemosensor based on a 1,8-naphthalimide (B145957) derivative for the detection of mercury ions has been reported. mdpi.com Similarly, a sensor based on 3-hydroxy-2-naphthoic hydrazide has been developed for the detection of cyanide and aluminum ions. nih.gov These examples demonstrate the potential of naphthoic hydrazide derivatives in the field of chemical sensing.
Sustainable Synthesis and Green Chemistry Principles in 8-Hydroxy-1-Naphthoic Hydrazide Research
In line with the growing emphasis on sustainable development, future research on 8-Hydroxy-1-naphthoic hydrazide will need to incorporate the principles of green chemistry. This involves designing synthetic routes that are more environmentally friendly, for example, by using renewable starting materials, reducing the use of hazardous solvents and reagents, and minimizing waste generation.
One promising approach is the use of microwave-assisted synthesis, which can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. The use of water as a solvent is another key aspect of green chemistry, and its application in the synthesis of related heterocyclic compounds has been demonstrated to be effective. nih.gov The development of catalytic methods, particularly those using abundant and non-toxic metals, will also be a priority. By embracing green chemistry principles, researchers can ensure that the future development and application of 8-Hydroxy-1-naphthoic hydrazide and its derivatives are both scientifically advanced and environmentally responsible.
| Green Chemistry Principle | Application in 8-Hydroxy-1-Naphthoic Hydrazide Research | Potential Benefit |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. | Reduced reliance on fossil fuels. |
| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | Minimized waste generation. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. | Reduced environmental impact and improved safety. |
| Design for Energy Efficiency | Employing methods like microwave synthesis to reduce energy consumption. | Lower carbon footprint and reduced costs. |
| Catalysis | Using catalytic rather than stoichiometric reagents to improve efficiency and reduce waste. | Increased reaction rates and selectivity. |
Q & A
Q. How should researchers design assays to evaluate hydrazide toxicity in ecological systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
